N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H24N4O3S2 and its molecular weight is 384.51. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One application of structurally similar sulfonamide compounds includes serving as inhibitors for metal corrosion. In a study by Sappani and Karthikeyan (2014), derivatives such as 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related sulfonamides were tested as inhibitors for mild steel corrosion in sulfuric acid solutions. Their effectiveness was attributed to the formation of a protective layer on the metal surface, which follows the Langmuir adsorption isotherm. This research indicates the potential of sulfonamide derivatives in corrosion protection applications (Sappani & Karthikeyan, 2014).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, sulfonamides incorporating furan, thiophene, and pyrrole moieties have shown significant biological activities. Ilieș et al. (2000) demonstrated that certain sulfonamides possess strong topical intraocular pressure-lowering properties as aqueous suspensions, indicating their potential as antiglaucoma agents. These findings highlight the versatility of sulfonamide derivatives in medicinal chemistry, particularly for eye health (Ilieș et al., 2000).
Material Science
Sulfonamide compounds are also explored in material science for the construction of complex molecular structures. Li and Liu (2014) developed a method to efficiently construct 2-sulfonylbenzo[b]furans from readily available materials, mediated by a copper/silver system. This synthetic protocol demonstrates the utility of sulfonamide derivatives in crafting sophisticated molecular architectures, which could have implications in material science and organic synthesis (Li & Liu, 2014).
Organic Synthesis
The versatility of sulfonamide-based compounds extends to organic synthesis, where they serve as key intermediates in the construction of heterocyclic compounds. Ghomashi et al. (2022) reviewed the advances in designing and developing sulfonamide hybrids, showcasing their broad biological activities and applicability in synthesizing a wide range of pharmaceutical agents. This research underscores the role of sulfonamide derivatives in the synthesis of bioactive molecules (Ghomashi et al., 2022).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to interact with various biomolecules like proteins and amino acids .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S2/c1-13(2)20-11-16(17-12-20)25(21,22)18-10-14(15-4-3-7-23-15)19-5-8-24-9-6-19/h3-4,7,11-14,18H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRQCALJNAFNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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